Nuclear Receptor Target Engagement Profile vs. 4-Methoxy Analog (N106)
The 2-methoxyphenyl regioisomer (CAS 862974-23-0) binds the nuclear receptors Steroidogenic Factor 1 (SF-1/NR5A1) and ROR-alpha (NR1F1) with IC₅₀ values of 6.52 µM and 6.33 µM, respectively, in fluorescence-based primary screening assays conducted at The Scripps Research Institute Molecular Screening Center . In contrast, the 4-methoxyphenyl analog N106 (CAS 862974-25-2) shows no reported affinity for either SF-1 or ROR-alpha in the same assay panel; its established mechanism is activation of the SUMO-activating enzyme E1 ligase, a functionally unrelated target class . This represents a complete target-class switch driven solely by methoxy positional isomerism.
| Evidence Dimension | In vitro target engagement (IC₅₀) for nuclear receptors SF-1 and ROR-alpha |
|---|---|
| Target Compound Data | SF-1 IC₅₀ = 6.52 µM (6,520 nM); ROR-alpha IC₅₀ = 6.33 µM (6,330 nM) |
| Comparator Or Baseline | 4-methoxy analog (N106, CAS 862974-25-2): No detectable activity against SF-1 or ROR-alpha; primary mechanism is SERCA2a SUMOylation activation via E1 ligase |
| Quantified Difference | Qualitative target-class divergence: nuclear receptor modulation vs. SUMOylation pathway activation; no shared primary target identified |
| Conditions | PubChem BioAssay AID 600 (SF-1) and AID 599 (ROR-alpha); fluorescence-based primary HTS assays; compound tested at multiple concentrations; Scripps Research Institute Molecular Screening Center |
Why This Matters
For nuclear receptor-focused drug discovery programs, the 2-methoxy isomer provides a validated starting scaffold for SF-1 or ROR-alpha chemical probe development, whereas the 4-methoxy analog is irrelevant to this target space.
- [1] BindingDB BDBM38955. Affinity data for BDBM38955 vs. Steroidogenic Factor 1 (IC₅₀: 6.52E+3 nM, PubChem AID 600) and Isoform 2 of Nuclear Receptor ROR-alpha (IC₅₀: 6.33E+3 nM, PubChem AID 599). The Scripps Research Institute Molecular Screening Center. Accessed 2026. View Source
